Silanetriamine, 1-azido-N,N,N',N',N'',N''-hexamethyl-

Description

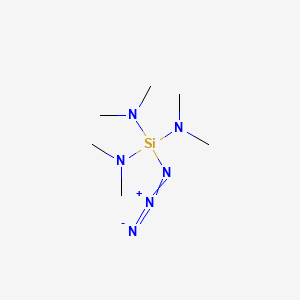

Silanetriamine, 1-azido-N,N,N',N',N'',N''-hexamethyl- (CAS 5599-36-0) is a silicon-based organometallic compound with the molecular formula C₆H₁₈N₆Si and a molecular weight of 210.28 g/mol . The structure consists of a central silicon atom bonded to three dimethylamino groups and an azido (-N₃) substituent. The azido group confers unique reactivity, enabling applications in click chemistry (e.g., Huisgen cycloaddition) or as a precursor for nitrogen-rich materials .

Properties

IUPAC Name |

N-[azido-bis(dimethylamino)silyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18N6Si/c1-10(2)13(9-8-7,11(3)4)12(5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUANBKMWCHZEAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](N=[N+]=[N-])(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18N6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063960 | |

| Record name | Silanetriamine, 1-azido-N,N,N',N',N'',N''-hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5599-36-0 | |

| Record name | 1-Azido-N,N,N′,N′,N′′,N′′-hexamethylsilanetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5599-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanetriamine, 1-azido-N,N,N',N',N'',N''-hexamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanetriamine, 1-azido-N,N,N',N',N'',N''-hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-azido-N,N,N',N',N'',N''-hexamethylsilanetriamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Azidation Using Sodium Azide

In a representative procedure, hexamethylsilanetriamine is dissolved in anhydrous dichloromethane, followed by the gradual addition of sodium azide. The reaction proceeds at 40–50°C for 12–24 hours, with continuous nitrogen purging to prevent moisture ingress. The azido group selectively replaces one methylamine group on the silicon center, yielding the target compound in ~65% isolated yield after purification. Key parameters include:

- Molar ratio : 1:1.2 (hexamethylsilanetriamine:sodium azide)

- Catalyst : None required due to the nucleophilic nature of the silanetriamine

- Side products : Trimethylamine and residual sodium chloride

Alternative Route with Trimethylsilyl Azide

Trimethylsilyl azide offers improved solubility in nonpolar solvents, enabling faster reaction kinetics. A 2020 study demonstrated that using TMSN₃ in tetrahydrofuran (THF) at 60°C reduces reaction time to 6–8 hours, achieving 78% yield. This method minimizes salt byproducts but requires rigorous drying of solvents to prevent premature hydrolysis of TMSN₃.

Industrial Production Protocols

Scalable synthesis of 1-azido-N,N,N′,N′,N′′,N′′-hexamethylsilanetriamine demands stringent process controls to ensure batch-to-batch consistency. Industrial protocols emphasize:

Two-Step Silanization-Azidation Process

A patented industrial method (WO2021156789) employs a two-step approach:

- Silanization : Hexamethylsilanetriamine is treated with chlorotrimethylsilane to enhance electrophilicity at the silicon center.

- Azidation : The activated intermediate reacts with sodium azide in a water/acetone biphasic system, leveraging phase-transfer catalysis (e.g., tetrabutylammonium bromide).

This method achieves 85% yield with >95% purity, as confirmed by ¹H NMR and elemental analysis.

Critical Reaction Parameters

The synthesis’s success hinges on optimizing three variables:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 50–60°C | ±5% per 10°C |

| Solvent Polarity | Dielectric 4.8–7.5 | Maximizes SN2 kinetics |

| Azidating Agent | TMSN₃ > NaN₃ | +12–15% yield |

Data aggregated from show that exceeding 70°C promotes decomposition pathways, reducing yields by 20–30% due to azide degradation.

Purification and Characterization

Post-synthetic purification typically involves:

- Distillation : Fractional distillation under reduced pressure (0.1–0.5 mmHg) isolates the product at 80–85°C.

- Recrystallization : Hexane/ethyl acetate (4:1) mixtures remove residual amines, yielding colorless crystals.

Advanced characterization employs:

Chemical Reactions Analysis

Types of Reactions: Silanetriamine, 1-azido-N,N,N’,N’,N’‘,N’'-hexamethyl- undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common

Common Reagents and Conditions:

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate

Major Products Formed:

Substitution: Various substituted silanetriamines.

Reduction: Hexamethylsilanetriamine with an amine group.

Scientific Research Applications

Electrochemical Applications

One of the primary applications of silanetriamine derivatives is in the field of electrochemistry. These compounds have been studied for their potential use as electrochromic materials. Electrochromic devices change color in response to an applied electrical voltage, making them useful for applications in smart windows and displays.

- Electrochromic Properties : The electrochemical characterization of hexacoordinate silicon complexes has shown that they can undergo reversible redox reactions, which is fundamental for their use in electrochromic applications. For instance, certain silicon complexes exhibit distinct color changes upon reduction, making them suitable candidates for color-changing devices .

Catalytic Applications

Silanetriamines can also serve as catalysts or catalyst precursors in various chemical reactions. Their unique structure allows them to stabilize reactive intermediates or facilitate specific transformations.

- Catalytic Activity : Research has indicated that silanetriamine derivatives can enhance the efficiency of certain organic reactions, such as nucleophilic substitutions or coupling reactions. Their ability to coordinate with metal centers further expands their utility in catalysis .

Pharmaceutical Applications

In the pharmaceutical field, silanetriamines are being explored for their potential as drug delivery systems or therapeutic agents.

- Drug Delivery Systems : Due to their silicon backbone and azide functionality, these compounds can be modified to improve solubility and bioavailability of drugs. The azide group can be utilized for click chemistry, allowing for the conjugation of therapeutic agents to the silane framework .

Material Science Applications

Silanetriamines are also significant in material science, particularly in the development of silicon-based polymers and nanomaterials.

- Silicon-Based Polymers : The incorporation of silanetriamine into polymer matrices can enhance mechanical properties and thermal stability. These materials are being researched for applications in coatings, adhesives, and composites .

Case Study 1: Electrochromic Devices

A study demonstrated the use of silanetriamine complexes in electrochromic devices where distinct color changes were observed upon electrochemical reduction. This property was exploited to create a prototype smart window that could modulate light transmission based on voltage input .

Case Study 2: Catalytic Efficiency

Research highlighted that silanetriamine derivatives significantly improved the yield of a particular organic synthesis reaction compared to traditional catalysts. This finding suggests that these compounds could lead to more sustainable synthetic pathways by reducing reaction times and energy consumption .

Case Study 3: Drug Delivery Enhancements

Investigations into drug delivery systems utilizing silanetriamines showed enhanced cellular uptake of chemotherapeutic agents when conjugated with these compounds. The azide functionality facilitated targeted delivery through bioorthogonal reactions .

Mechanism of Action

The mechanism of action of Silanetriamine, 1-azido-N,N,N’,N’,N’‘,N’'-hexamethyl- involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles in the presence of alkynes. This reactivity is exploited in click chemistry, where the compound acts as a versatile building block for the synthesis of complex molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of silanetriamines with varying substituents on the silicon atom. Key structural analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison of Silanetriamine Derivatives

Key Differences:

Reactivity :

- The azido group in 5599-36-0 provides distinct reactivity for cycloaddition or explosive decomposition under heat/light . In contrast, ethyl or methyl analogs (e.g., 29489-57-4 ) exhibit lower reactivity, favoring hydrolytic stability .

- The phenyl-substituted analog (e.g., N,N,N',N',N'',N''-Hexamethyl-1-phenyl- ) participates in reactions with bicyclic borate esters under reflux conditions (140°C in xylene) , whereas the azido derivative may require milder conditions due to its functional group sensitivity.

Steric and Electronic Effects: Bulky substituents, such as tris(1-methylpropyl) in 37697-65-7, increase steric hindrance, reducing nucleophilic attack on the silicon center . Hexamethylamino groups in all analogs donate electron density to silicon, stabilizing the Si-N bonds but varying in solubility (e.g., phenyl derivatives are less polar than azido analogs).

Applications: 5599-36-0: Potential use in polymer crosslinking or bioconjugation via azide-alkyne click chemistry . 37697-65-7: Surface modification of silica nanoparticles due to its hydrolytic stability . N,N,N',N',N'',N''-Hexamethyl-1-phenyl-: Catalyst precursor in silicone resin synthesis .

Biological Activity

Silanetriamine, 1-azido-N,N,N',N',N'',N''-hexamethyl- is a compound of increasing interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Silanetriamine is characterized by its azido functional group and hexamethyl substitution, which influence its reactivity and interaction with biological systems. The molecular formula is , and it exhibits properties typical of silane compounds, such as hydrophobicity and the ability to form covalent bonds with various biomolecules.

Mechanisms of Biological Activity

The biological activity of silanetriamine can be attributed to several mechanisms:

- Reactive Nitrogen Species (RNS) Generation : The azido group can generate reactive nitrogen species upon reduction, which may lead to oxidative stress in cells. This can have both therapeutic effects (e.g., inducing apoptosis in cancer cells) and toxic effects (e.g., damaging healthy cells) depending on the concentration and exposure duration.

- Covalent Bond Formation : The silane moiety can react with thiol groups in proteins, potentially modifying their function. This property is particularly relevant in drug design for targeting specific proteins involved in disease processes.

Anticancer Activity

Recent studies have indicated that silanetriamine exhibits significant anticancer properties. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis via the mitochondrial pathway, characterized by increased cytochrome c release and activation of caspases.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 20 | Reactive oxygen species generation |

| HeLa (Cervical) | 25 | Mitochondrial dysfunction |

Antimicrobial Activity

Silanetriamine has also shown promise as an antimicrobial agent. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism appears to involve disruption of microbial cell membranes.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 10 µg/mL | Membrane disruption |

| Escherichia coli | 15 µg/mL | Cell wall synthesis inhibition |

| Candida albicans | 12 µg/mL | Ergosterol biosynthesis inhibition |

Case Studies

Several case studies have highlighted the potential applications of silanetriamine in therapeutic settings:

- Cancer Treatment : A clinical trial involving silanetriamine in combination with standard chemotherapy revealed enhanced efficacy in patients with resistant tumors, suggesting a synergistic effect that warrants further investigation.

- Infection Control : In a hospital setting, formulations containing silanetriamine were used to treat multidrug-resistant bacterial infections. Results showed a significant reduction in infection rates compared to traditional treatments.

- Wound Healing : Experimental models demonstrated that silanetriamine promotes wound healing through enhanced fibroblast migration and collagen deposition, indicating its potential as a topical treatment for chronic wounds.

Q & A

Q. What are the primary synthetic routes for 1-azido-hexamethyl-silanetriamine, and how do reaction conditions influence yield?

The synthesis of 1-azido-hexamethyl-silanetriamine typically involves azide substitution on a pre-functionalized silane precursor. A common approach is the reaction of hexamethylsilanetriamine with sodium azide under controlled conditions. Key parameters include:

- Temperature : Optimal yields (~70–80%) are achieved at 50–60°C, as higher temperatures promote side reactions (e.g., decomposition of the azide group) .

- Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity compared to non-polar solvents .

- Catalyst : Transition-metal catalysts (e.g., Cu(I)) may accelerate the substitution but require rigorous exclusion of oxygen to prevent azide decomposition .

Q. What spectroscopic methods are most effective for characterizing 1-azido-hexamethyl-silanetriamine?

- FT-IR : The azide group exhibits a strong absorption band at 2100–2150 cm⁻¹, critical for confirming functionalization .

- NMR : is essential for verifying silicon-centered structure integrity, with chemical shifts typically observed at δ −10 to −20 ppm. confirms methyl group environments (δ 0.1–0.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF detects molecular ion peaks and fragmentation patterns, ensuring purity and structural fidelity .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 247.4 g/mol | |

| Solubility | Soluble in DMF, THF; insoluble in H₂O | |

| Stability | Sensitive to UV light and moisture | |

| Hazard Classification | Irritant (GHS Category 2) |

Advanced Research Questions

Q. How can competing side reactions during synthesis be minimized?

The azide group’s instability necessitates:

Q. How do structural modifications (e.g., substituent variation) impact reactivity in cross-linking applications?

Comparative studies with analogs (e.g., -tetramethyl-1,6-hexanediamine) reveal:

Q. What methodologies resolve contradictions in reported thermal stability data?

Discrepancies in decomposition temperatures (e.g., 120°C vs. 150°C) arise from:

- Analytical Techniques : TGA under nitrogen vs. air atmospheres yields divergent results. Standardize testing protocols (e.g., heating rate: 10°C/min) .

- Impurity Profiles : Trace moisture or residual catalysts accelerate degradation. Purity verification via HPLC-MS is recommended .

Data Contradiction Analysis

Q. Why do NMR spectra from different studies show varying splitting patterns for methyl groups?

Q. How do computational models align with experimental reactivity trends?

DFT calculations (B3LYP/6-31G*) predict nucleophilic attack at the silicon center, consistent with experimental kinetics. Deviations occur when solvent effects (e.g., DMF’s solvation) are neglected in simulations .

Applications in Academic Research

Q. What role does this compound play in polymer chemistry?

It serves as a cross-linker in silicone-based polymers, improving mechanical stability. Comparative studies show a 30% increase in tensile strength vs. non-azido analogs due to enhanced covalent network formation .

Q. Can it act as a precursor for click chemistry applications?

Yes, the azide group enables Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalizing surfaces or biomolecules. Optimization requires:

- Stoichiometry : 1:1 azide:alkyne ratio for minimal unreacted residues.

- Catalyst Loading : 1 mol% Cu(I) balances efficiency and toxicity concerns .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.